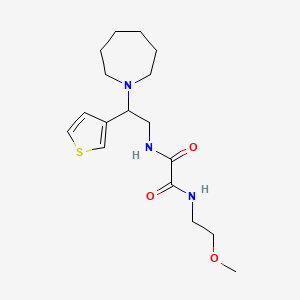
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including an azepane ring, a thiophene ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Intermediate: Starting with a suitable precursor, such as a halogenated azepane, the azepane ring is formed through nucleophilic substitution reactions.
Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of an oxalyl chloride derivative with the intermediate compound, under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting the reaction conditions for large-scale production, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its efficacy, bioavailability, and toxicity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural components might impart desirable characteristics like flexibility, durability, or conductivity.
Mechanism of Action
The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide depends on its application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane and thiophene rings could facilitate binding to specific sites, while the oxalamide group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a piperidine ring instead of an azepane ring.
N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the combination of its azepane and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-23-10-7-18-16(21)17(22)19-12-15(14-6-11-24-13-14)20-8-4-2-3-5-9-20/h6,11,13,15H,2-5,7-10,12H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSOOMYGABNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
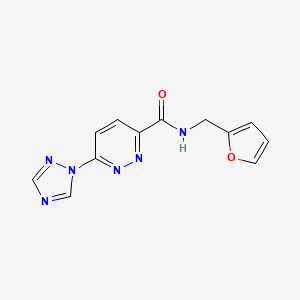
![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)
![N-(3-methoxypropyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2636519.png)
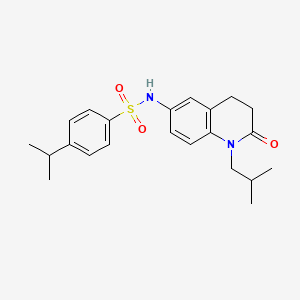
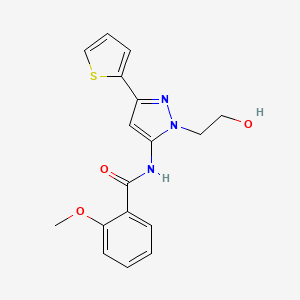
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2636525.png)
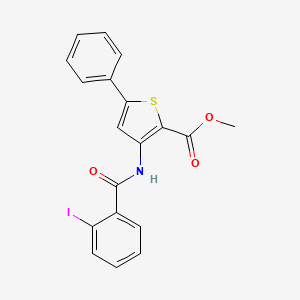
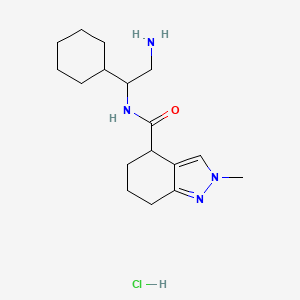
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
